2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid
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Overview
Description
2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid is an aromatic compound that features a fluorine atom and a 1H-1,2,3-triazol-1-yl group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that inhibits certain biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Related compounds have been found to impact a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Formation of the Triazole Ring:
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as enhanced thermal stability or specific binding affinities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a 1H-1,2,3-triazol-1-yl group. This combination imparts distinct chemical and biological properties, such as increased stability and specific binding interactions, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
2-fluoro-5-(triazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-8-2-1-6(5-7(8)9(14)15)13-4-3-11-12-13/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKUXLKMPOBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620655-87-9 |
Source
|
Record name | 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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